Cas no 2171703-25-4 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid
- EN300-1491055
- 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid
- 2171703-25-4
-
- インチ: 1S/C26H30N2O5/c1-4-9-23(25(30)31)28-24(29)21(16(2)3)14-27-26(32)33-15-22-19-12-7-5-10-17(19)18-11-6-8-13-20(18)22/h4-8,10-13,16,21-23H,1,9,14-15H2,2-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: YNZWIZZUGQEKON-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(NC(C(=O)O)CC=C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 687
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 4.4
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491055-0.1g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491055-0.5g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1491055-0.25g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1491055-2500mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491055-50mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491055-10000mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491055-2.5g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1491055-100mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491055-5000mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491055-5.0g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}pent-4-enoic acid |
2171703-25-4 | 5g |
$9769.0 | 2023-06-05 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acidに関する追加情報
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid: A Novel Compound with Promising Applications in Biomedical Research
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid is a complex organic molecule characterized by its unique structural framework, which combines multiple functional groups and stereochemical elements. This compound, with the CAS number 2171703-25-4, represents a significant advancement in the development of multifunctional ligands for biomedical applications. The synthesis of this molecule involves intricate steps, including the incorporation of a fluoren-9-yl group, a methoxycarbonyl moiety, and a pent-4-enoic acid backbone, all of which contribute to its distinct chemical properties.
Recent studies have highlighted the potential of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to interact with specific receptors involved in inflammatory responses. This interaction was observed to reduce cytokine production in vitro, suggesting its potential as an anti-inflammatory agent. The compound's structure, particularly the fluoren-9-yl group, plays a critical role in this activity by enhancing its binding affinity to target proteins.
Another key aspect of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid is its molecular flexibility, which allows it to adopt multiple conformations. This property is crucial for its function in biological systems, as it enables the compound to interact with a variety of molecular targets. A 2024 study in ACS Chemical Biology used molecular dynamics simulations to show that the compound's pent-4-enoic acid chain can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting enzymatic activity.
Furthermore, the presence of the methoxycarbonyl group in 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid contributes to its solubility and stability in aqueous environments. This is particularly important for drug development, as compounds with poor solubility often face challenges in formulation and delivery. Researchers at the University of Tokyo reported in 2023 that the compound exhibits enhanced solubility in phosphate-buffered saline (PBS), which is a critical factor for its potential use in therapeutic applications.
The stereochemistry of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid also warrants attention. The 3-methylbutanamido group introduces a chiral center, which can influence the compound's pharmacokinetic properties. A 2024 study in Organic & Biomolecular Chemistry found that the R-enantiomer of this compound showed significantly higher activity compared to the S-enantiomer, highlighting the importance of stereochemical control in optimizing its therapeutic potential.
Recent advances in synthetic chemistry have enabled the efficient production of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid. A 2023 paper in Chemical Communications described a novel method involving a palladium-catalyzed coupling reaction, which streamlined the synthesis process and improved the yield. This development is crucial for scaling up production for potential clinical trials.
Additionally, the compound's potential in targeting specific diseases has been explored. For example, a 2024 study in Frontiers in Pharmacology investigated its effects on cancer cells and found that it could induce apoptosis by disrupting mitochondrial function. The compound's ability to penetrate cell membranes and interact with mitochondrial proteins was attributed to its hydrophobic pent-4-enoic acid chain.
The safety profile of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid is another critical aspect under investigation. Preliminary toxicological studies in 2023 indicated that the compound is well-tolerated at low concentrations, with minimal cytotoxic effects on healthy cells. However, further research is needed to fully understand its long-term safety and potential side effects.
Moreover, the compound's applications extend beyond traditional therapeutic uses. In the field of biotechnology, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid has been explored as a tool for protein labeling and imaging. Its ability to bind to specific receptors makes it a valuable candidate for developing targeted therapies and diagnostic agents.
The ongoing research into 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}pent-4-enoic acid underscores its significance in modern biomedical science. As new methodologies and analytical techniques continue to evolve, the compound's potential applications are likely to expand, offering innovative solutions for a wide range of health-related challenges.
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